2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride
Description
2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride (CAS: 1177355-76-8) is a piperidine derivative with a substituted phenyl ring at the 2-position. Its molecular formula is C₁₃H₁₉NO·HCl, and it has a molecular weight of 241.8 g/mol . The compound features a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 3-position of the phenyl ring, which distinguishes it from other piperidine-based analogs. It is offered commercially with a purity of 96% and is stored at room temperature .
Properties
IUPAC Name |
2-(2-methoxy-3-methylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-6-5-7-11(13(10)15-2)12-8-3-4-9-14-12;/h5-7,12,14H,3-4,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJECEZRZFVJBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCCN2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride typically involves the reaction of 2-methoxy-3-methylbenzaldehyde with piperidine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride
- Molecular Formula : C13H19ClN2O
- Molecular Weight : 240.76 g/mol
- Purity : Typically above 96% for research applications
The structure features a piperidine ring substituted with a methoxy and methyl group on an aromatic phenyl ring, contributing to its unique chemical properties.
Pharmacology
This compound has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its mechanism of action includes modulation of neurotransmitter systems, which may provide benefits in conditions such as depression and anxiety.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant serotonin receptor affinity, suggesting potential antidepressant properties.
Analgesic Properties
Research has indicated that this compound may possess analgesic effects. It is hypothesized that it interacts with pain pathways in the central nervous system.
- Data Table: Analgesic Activity Comparison
| Compound | Dosage (mg/kg) | Pain Reduction (%) | Reference |
|---|---|---|---|
| 2-(2-Methoxy-3-methylphenyl)piperidine HCl | 10 | 75 | |
| Standard Analgesic (e.g., Ibuprofen) | 10 | 70 |
Antidepressant Research
The compound's structure suggests it may act as a selective serotonin reuptake inhibitor (SSRI). Preliminary studies have shown promising results in animal models.
- Case Study : In a controlled trial, rats treated with this compound displayed reduced depressive-like behavior compared to control groups .
Chemical Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block in drug development.
- Synthesis Pathway Example :
- Starting from piperidine and substituted phenols.
- Reaction conditions typically involve acid-catalyzed processes or coupling reactions with palladium catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues
Piperidine and pyrrolidine derivatives with substituted phenyl rings are common in medicinal chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations :
- Substituent Position : The target compound’s 2-methoxy-3-methylphenyl group contrasts with analogs like GZ-273B (bis-2-methoxyphenyl) and 3-methoxypiperidine (methoxy directly on piperidine) .
- Electron-Withdrawing Groups : Compounds like 3-(2-Chloro-6-fluoro-benzyloxymethyl)-piperidine hydrochloride incorporate halogens, which may enhance binding affinity to hydrophobic pockets .
Pharmacological and Functional Comparisons
Insights :
- VMAT-2 Inhibition : GZ-273B’s bis-2-methoxyphenyl structure is critical for VMAT-2 activity, implying that the target compound’s methyl group may sterically hinder similar interactions .
- Cholinergic Activity: Donepezil’s 1-benzyl-4-aminopiperidine motif highlights the importance of aromatic substituents for acetylcholinesterase binding, a feature absent in the target compound .
Table 3: Hazard and Regulatory Comparisons
Notable Gaps:
Biological Activity
2-(2-Methoxy-3-methylphenyl)piperidine hydrochloride, a compound with the CAS number 1177355-76-8, has garnered attention in scientific research for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound is classified as a piperidine derivative, which is known for diverse pharmacological effects. Its structure includes a methoxy group and a methyl group on the phenyl ring, which may influence its biological activity.
Research indicates that compounds like this compound often interact with various receptors and enzymes in the body. The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to influence neurotransmitter systems, particularly through the modulation of orexin receptors, which are involved in sleep-wake regulation and energy homeostasis.
1. Orexin Receptor Agonism
A significant study demonstrated that the hydrochloride salt of this compound exhibits agonistic activity at orexin receptors, particularly OX2R. This was evidenced by its ability to promote wakefulness in animal models without affecting body temperature . The effective concentration (EC50) values reported were 28 nM for OX2R, indicating potent receptor interaction.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Similar piperidine derivatives have shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . While specific data on this compound's COX inhibition is limited, the structural similarities suggest potential anti-inflammatory activity.
3. Neuroprotective Effects
In studies targeting neurodegenerative diseases such as Alzheimer's, piperidine derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline . Although direct studies on this compound are scarce, its structural attributes may confer similar protective effects against neurodegeneration.
Data Table: Biological Activities Overview
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Orexin Receptor Agonism | OX2R activation | |
| Anti-inflammatory | COX inhibition | |
| Neuroprotection | AChE/BuChE inhibition |
Case Studies
Q & A
Q. Basic
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (NIOSH-approved mask) if dust/aerosols are generated.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Emergency Measures :
- Inhalation : Move to fresh air; administer oxygen if needed.
- Skin Contact : Wash with soap and water for 15 minutes.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
What methodological approaches are recommended for synthesizing this compound with high purity?
Advanced
Synthetic Route Optimization :
Piperidine Core Formation :
- Condense 2-methoxy-3-methylphenol with piperidine-4-amine using a coupling agent (e.g., EDC/HOBt) in DCM at 0–5°C.
- Monitor pH (4–5) to avoid side reactions.
Hydrochloride Salt Formation :
- Bubble HCl gas into the free base dissolved in anhydrous EtOAc at 0°C.
- Precipitate crystalline product via slow evaporation.
Purification :
- Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity.
- Confirm purity via HPLC (C18 column, acetonitrile/0.1% TFA gradient) .
Q. Key Parameters :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Coupling | EDC, HOBt, DCM, 0°C | Use 1.2 eq coupling agent |
| Salt Formation | HCl gas, EtOAc, 0°C | Slow gas addition to prevent clumping |
| Recrystallization | Ethanol/water, 4°C | Gradual cooling for larger crystals |
How can researchers design experiments to evaluate the compound's interaction with biological targets?
Q. Advanced
- Radioligand Binding Assays :
- Incubate with membrane-bound receptors (e.g., serotonin or dopamine receptors) at 37°C for 60 minutes.
- Use [³H]-labeled antagonists (1–10 nM) to determine IC₅₀ values.
- Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent interference.
- Data Analysis :
What are the stability considerations for this compound under different storage conditions?
Q. Basic
- Long-Term Stability : Stable for ≥5 years at 2–8°C in amber glass vials under argon.
- Thermal Degradation : Avoid >40°C; TGA analysis shows decomposition onset at 210°C.
- Light Sensitivity : Store in dark conditions; UV-Vis spectroscopy confirms photodegradation at λ = 254 nm .
How can discrepancies in reported solubility data be resolved through experimental design?
Q. Advanced
- Standardized Shake-Flask Method :
- Saturate solvent (e.g., PBS pH 7.4, methanol) with compound at 25°C for 24 h.
- Filter (0.22 µm nylon) and quantify via UV spectrophotometry (λmax = 280 nm).
- Variables to Control :
What strategies mitigate toxicity risks during in vitro pharmacological testing?
Q. Advanced
- Cytotoxicity Pre-Screening :
- Use MTT assays on HEK293 or HepG2 cells (0.1–100 µM, 48 h exposure).
- Exclude concentrations reducing viability >20% in target assays.
- Waste Management : Neutralize acidic/basic waste with 10% NaOH or HCl before disposal per EPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
